molecular formula C6H9N3O B1293136 2-(1H-pyrazol-1-yl)propanamide CAS No. 1172715-34-2

2-(1H-pyrazol-1-yl)propanamide

Cat. No.: B1293136
CAS No.: 1172715-34-2
M. Wt: 139.16 g/mol
InChI Key: CVZRDDTXGDTKOJ-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)propanamide is a heterocyclic compound featuring a pyrazole ring attached to a propanamide group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Biochemical Analysis

Biochemical Properties

2-(1H-pyrazol-1-yl)propanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which regulate phosphorylation and dephosphorylation processes. These interactions can influence the activity of these enzymes, thereby affecting cellular metabolism and signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function, which may lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as proliferation, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit certain kinases, leading to reduced phosphorylation of target proteins . This inhibition can affect downstream signaling pathways and cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may influence experimental outcomes. Long-term studies have shown that this compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism. Additionally, this compound can affect the production of secondary metabolites, which may have further biological implications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It has been observed to interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its activity and function .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-1-yl)propanamide stands out due to its unique combination of a pyrazole ring and a propanamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-pyrazol-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(6(7)10)9-4-2-3-8-9/h2-5H,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZRDDTXGDTKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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